molecular formula C19H16F6N2O3 B2685495 N'-[(Z)-(4-methylphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide CAS No. 477864-08-7

N'-[(Z)-(4-methylphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide

Cat. No.: B2685495
CAS No.: 477864-08-7
M. Wt: 434.338
InChI Key: MMFWIHFLMLZMAQ-WMDMUMDLSA-N
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Description

N'-[(Z)-(4-methylphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is an organic compound with unique structural features and multiple potential applications in scientific research. This compound is characterized by its complex molecular structure, which includes a combination of aromatic rings and functional groups such as the trifluoroethoxy and carbohydrazide moieties. It has attracted interest due to its potential roles in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(Z)-(4-methylphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide can be achieved through several synthetic routes. One common method involves the condensation reaction between 2,5-bis(2,2,2-trifluoroethoxy)benzaldehyde and 4-methylphenylhydrazine in the presence of a suitable catalyst under mild conditions. The reaction typically proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include fine-tuning the reaction temperature, solvent choice, and catalyst concentration. Additionally, post-synthetic purification techniques such as recrystallization or column chromatography may be employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N'-[(Z)-(4-methylphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide can undergo various types of chemical reactions, including:

  • Oxidation: The aromatic rings can be targeted for oxidation reactions, potentially leading to the formation of quinone derivatives.

  • Reduction: The Schiff base moiety can be reduced to the corresponding amine using suitable reducing agents like sodium borohydride.

  • Substitution: The trifluoroethoxy groups can be replaced by other functional groups via nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

  • Reduction: Sodium borohydride or lithium aluminum hydride in alcoholic solvents.

  • Substitution: Nucleophiles such as halides or thiolates in polar aprotic solvents.

Major Products

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Conversion to the corresponding amine.

  • Substitution: Derivatives with various functional groups replacing the trifluoroethoxy moieties.

Scientific Research Applications

N'-[(Z)-(4-methylphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide has found applications in several fields, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

  • Biology: Investigated for its potential as a biological probe or therapeutic agent due to its structural similarity to bioactive compounds.

  • Medicine: Explored for its potential anti-inflammatory and anticancer properties, possibly acting through inhibition of specific enzymes or pathways.

  • Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N'-[(Z)-(4-methylphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide exerts its effects is thought to involve interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound's structural features, such as the trifluoroethoxy groups, may enhance its binding affinity or specificity toward these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N'-[(Z)-(4-chlorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide

  • N'-[(Z)-(4-fluorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide

  • N'-[(Z)-(4-bromophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide

Uniqueness

Compared to these similar compounds, N'-[(Z)-(4-methylphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide may exhibit unique properties due to the presence of the 4-methylphenyl group. This structural difference can influence its reactivity, binding affinity, and overall efficacy in various applications.

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Properties

IUPAC Name

N-[(Z)-(4-methylphenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F6N2O3/c1-12-2-4-13(5-3-12)9-26-27-17(28)15-8-14(29-10-18(20,21)22)6-7-16(15)30-11-19(23,24)25/h2-9H,10-11H2,1H3,(H,27,28)/b26-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFWIHFLMLZMAQ-WMDMUMDLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N\NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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